![molecular formula C25H18N2O2S B2702397 4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 307510-71-0](/img/structure/B2702397.png)

4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

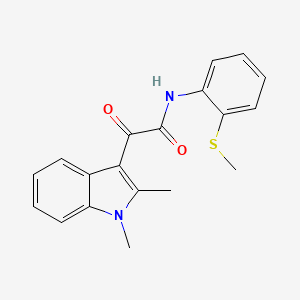

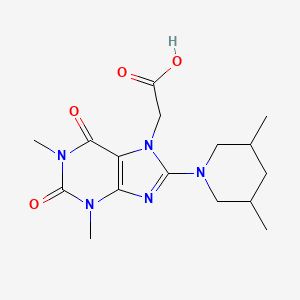

“4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The compound has a molecular formula of C25H18N2O2S, an average mass of 410.488 Da, and a monoisotopic mass of 410.108887 Da .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula and the properties of thiazoles . Thiazoles are planar, aromatic heterocycles characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Convenient Preparations of 1,2,4-Thiadiazoles : Thiadiazoles, chemically related to benzothiazoles, were synthesized through oxidative dimerization of thioamides, highlighting the versatility of thioamide compounds in creating biologically relevant structures (Takikawa et al., 1985).

Synthesis of Thiadiazolobenzamide Complexes : This study demonstrated the cyclization of thioxothiourea to synthesize thiadiazolobenzamide and its metal complexes, revealing the chemical reactivity of thiadiazole derivatives and their potential in coordination chemistry (Adhami et al., 2012).

Biological and Pharmacological Applications

Anticancer Evaluation of Benzamides : A series of benzamides, closely related to the query compound, were synthesized and evaluated for their anticancer activity against several cancer cell lines, indicating the potential therapeutic applications of benzamide derivatives (Ravinaik et al., 2021).

Antifungal Activity of Benzamides : Various substituted benzamides were prepared and showed low to moderate antifungal activity, suggesting the importance of structural optimization for enhancing biological activities (Saeed et al., 2008).

Metal-Free Synthesis of Benzothiazoles : Demonstrated an eco-friendly synthesis of highly functionalized benzothiazoles from ortho-haloanilines, showcasing the potential for green chemistry approaches in synthesizing complex molecules (Saini et al., 2019).

Spectroscopic and Material Science Applications

- Molecular Organization in Lipid Bilayers : The study investigated the interaction of thiadiazole derivatives with lipid bilayers, providing insights into the molecular organization and potential applications in material sciences (Kluczyk et al., 2016).

Propriétés

IUPAC Name |

4-benzoyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O2S/c28-23(17-7-2-1-3-8-17)18-10-12-19(13-11-18)24(29)27-25-26-22-20-9-5-4-6-16(20)14-15-21(22)30-25/h1-13H,14-15H2,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUHUCNLMUSJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2702315.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid](/img/structure/B2702316.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702322.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2702325.png)

![[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B2702327.png)

![8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2702328.png)

![8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2702329.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2702334.png)